molecular formula C11H13FO3 B15324378 3-(4-Fluoro-3-methoxyphenyl)butanoic acid

3-(4-Fluoro-3-methoxyphenyl)butanoic acid

Cat. No.: B15324378
M. Wt: 212.22 g/mol
InChI Key: NYXMEVCNIMWOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13FO3/c1-7(5-11(13)14)8-3-4-9(12)10(6-8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)

InChI Key

NYXMEVCNIMWOTM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)butanoic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied for forming carbon-carbon bonds and involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with a suitable butanoic acid derivative under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)butanoic acid is unique due to the combination of fluoro and methoxy groups on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.